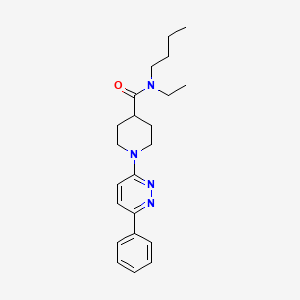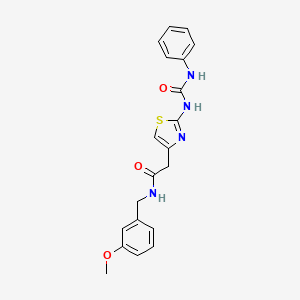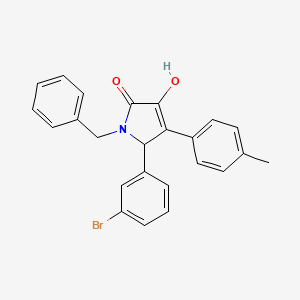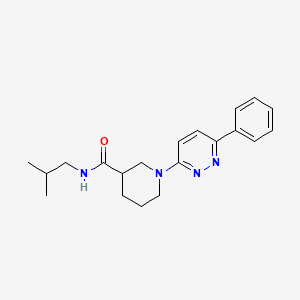
1-(4-fluorobenzyl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of fluorine and methyl groups. Common synthetic routes may involve:
Formation of the Pyrrol-2-One Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine atoms can enhance binding affinity and specificity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their ability to modulate biological activity and improve drug efficacy.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One has a unique combination of fluorine, hydroxyl, and methyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H19F2NO2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO2/c1-15-5-9-17(10-6-15)21-22(18-3-2-4-20(26)13-18)27(24(29)23(21)28)14-16-7-11-19(25)12-8-16/h2-13,22,28H,14H2,1H3 |
InChI Key |
ORCXFSRIEJYQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276039.png)
![N-(4-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276042.png)
![N-(2-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11276047.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11276056.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11276060.png)
![2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B11276068.png)





![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B11276115.png)
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11276116.png)
